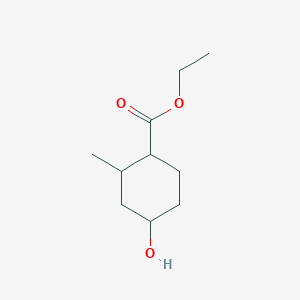

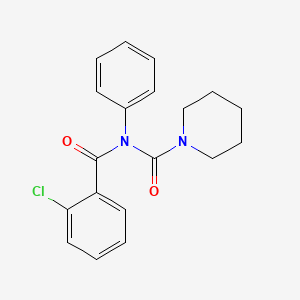

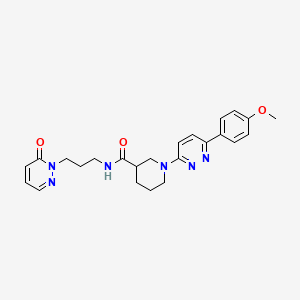

N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a chemical compound. It is a derivative of benzoylphenylurea . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2-chlorobenzoyl)-N’-phenylurea involves the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . Another method involves the reaction of bis[(2-chlorocarbonyl)phenyl)] diselenide with corresponding anilines .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the molecular geometry and vibrational frequencies of N,N-dimethyl-N’-(2-chlorobenzoyl)thiourea have been calculated using Hartree-Fock and density functional methods .Chemical Reactions Analysis

The chemical reactions of similar compounds have been investigated. For instance, the thermal decomposition reactions of N-pyrrolidine-N’-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes have been studied using DTA/TG combined systems .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-2-chlorobenzoyl-N’-[5-(4’-methylphenyl)-2-furoyl] semicarbazide is a light yellow powdery crystal with a melting point of 206–207 °C .科学的研究の応用

Structure-Activity Relationships

Research has explored the structure-activity relationships of similar compounds, aiming to enhance oral bioavailability and understand their biological activities. For example, Palanki et al. (2000) investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. They found that specific substitutions at the pyrimidine ring positions affected the compound's activity and cell-based permeability, highlighting the critical role of the carboxamide group for activity (Palanki et al., 2000).

Chemical Synthesis and Catalysis

The synthesis and functionalization of carboxamide derivatives have been subjects of considerable interest. Chen et al. (2011) demonstrated a cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives, showcasing a novel method for C-H bond activation under air. This reaction proceeds smoothly at room temperature, highlighting a promising pathway for synthesizing complex carboxamide structures (Chen et al., 2011).

Biological Applications

Several studies have synthesized carboxamide derivatives to evaluate their potential as antitumor agents. Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides, demonstrating activity against solid and hematological tumor cells, including strains resistant to common chemotherapeutics. This research signifies the therapeutic potential of carboxamide derivatives in cancer treatment (Iyengar et al., 1999).

Antifouling and Material Science

The modification of polyamide surfaces to reduce carboxyl group density has been shown to improve the antifouling properties of nanofiltration membranes. Mo et al. (2012) found that membranes fabricated with a lower density of surface carboxyl groups exhibited better fouling reversibility and cleaning efficiency. This study highlights the importance of chemical modifications in enhancing the performance and longevity of filtration membranes (Mo et al., 2012).

Safety And Hazards

特性

IUPAC Name |

N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2/c20-17-12-6-5-11-16(17)18(23)22(15-9-3-1-4-10-15)19(24)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSFKZOZNRDSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzoyl)-N-phenylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide](/img/structure/B2675380.png)

![6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2675388.png)

![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2675391.png)